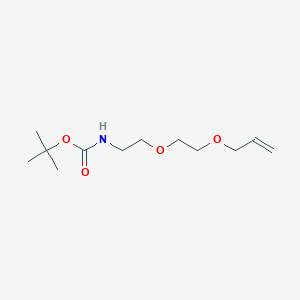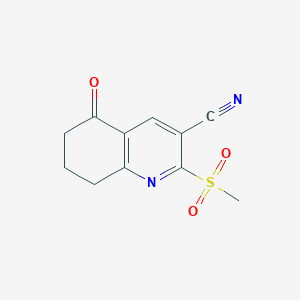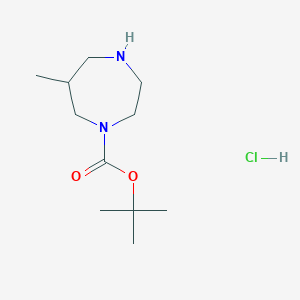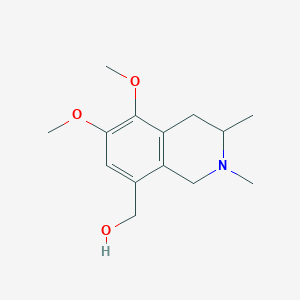
Ethyl 2-(azepan-1-yl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Azépan-1-yl)thiazole-4-carboxylate d’éthyle est un composé hétérocyclique qui présente un cycle thiazole, un cycle à cinq chaînons contenant à la fois des atomes de soufre et d’azote
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le 2-(Azépan-1-yl)thiazole-4-carboxylate d’éthyle peut être synthétisé par un processus en plusieurs étapes. Une méthode courante consiste à faire réagir le bromopyruvate d’éthyle avec la thiourée pour former le 2-aminothiazole-4-carboxylate d’éthyle . Cet intermédiaire est ensuite mis à réagir avec l’azépane dans des conditions spécifiques pour donner le composé souhaité .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du 2-(Azépan-1-yl)thiazole-4-carboxylate d’éthyle ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle des méthodes de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Azépan-1-yl)thiazole-4-carboxylate d’éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiazole peut être oxydé dans des conditions spécifiques.
Réduction : Le composé peut être réduit pour former différents dérivés.
Substitution : Le cycle thiazole permet des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Des réactifs tels que les halogènes et les nucléophiles sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle thiazole .
Applications de recherche scientifique
Le 2-(Azépan-1-yl)thiazole-4-carboxylate d’éthyle présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigated for its potential antimicrobial and antifungal properties.
Médecine : Exploré pour son potentiel en tant qu’agent thérapeutique en raison de sa structure chimique unique.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Applications De Recherche Scientifique
Ethyl 2-(azepan-1-yl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du 2-(Azépan-1-yl)thiazole-4-carboxylate d’éthyle implique son interaction avec des cibles moléculaires spécifiques. Le cycle thiazole peut interagir avec les enzymes et les protéines, inhibant potentiellement leur activité. Cette interaction est facilitée par la capacité du composé à former des liaisons hydrogène et d’autres interactions non covalentes avec les molécules cibles .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Aminothiazole-4-carboxylate : Un précurseur dans la synthèse du 2-(Azépan-1-yl)thiazole-4-carboxylate d’éthyle.
Dérivés thiazoliques : Des composés tels que la sulfathiazole, le ritonavir, l’abafungine et la bléomycine partagent la structure du cycle thiazole et présentent diverses activités biologiques.
Unicité
Le 2-(Azépan-1-yl)thiazole-4-carboxylate d’éthyle est unique en raison de la présence du cycle azépane, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C12H18N2O2S |
|---|---|
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
ethyl 2-(azepan-1-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H18N2O2S/c1-2-16-11(15)10-9-17-12(13-10)14-7-5-3-4-6-8-14/h9H,2-8H2,1H3 |
Clé InChI |
FYUJLSYRLVKZQX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11864949.png)

![5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B11864962.png)




![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-ol](/img/structure/B11864998.png)

